molecular formula C16H12N2O5 B2588971 N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 874466-88-3

N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

Cat. No. B2588971
CAS RN: 874466-88-3
M. Wt: 312.281
InChI Key: NTGUTOODNPWIGI-UHFFFAOYSA-N
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Description

Compounds with nitrophenyl groups are generally aromatic compounds that contain one or more nitro functional groups (−NO2). The nitro group is strongly electron-withdrawing .


Synthesis Analysis

While specific synthesis methods for “N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide” are not available, nitrophenyl compounds are typically synthesized by nitration, which involves a mixture of nitric acid and sulfuric acid .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Nitrophenyl compounds can undergo various chemical reactions due to the presence of the nitro group. For example, they can participate in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, vapor pressure, and other properties can be measured .

Scientific Research Applications

Synthesis Methods

Schiff bases can be synthesized through various methods, including traditional, sustainable, and green chemistry approaches. The synthesis of this compound involves the condensation of a primary amine (such as aniline) with a carbonyl compound (such as 3-nitrobenzaldehyde). The resulting Schiff base exhibits a (>C〓N) functional group .

Structural Aspects

The crystal structure of N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been determined by single-crystal X-ray diffraction analysis. It crystallizes in the monoclinic space group P21/n, with specific unit cell dimensions . Further studies on its structural properties, including bond lengths, angles, and intermolecular interactions, contribute to our understanding of its behavior.

Recent Advances and Future Directions

Continued research on Schiff bases, including N-(3-nitrophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide, will uncover new applications, improve synthetic methods, and enhance our understanding of their properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and emergencies .

properties

IUPAC Name

N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c19-15(17-11-5-3-6-12(9-11)18(21)22)14-8-10-4-1-2-7-13(10)16(20)23-14/h1-7,9,14H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGUTOODNPWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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